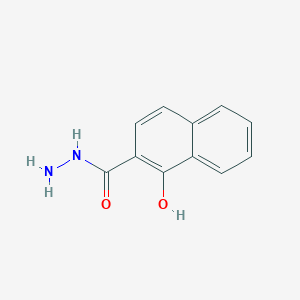

1-Hydroxy-2-naphthohydrazide

Description

Overview of Hydrazide Derivatives in Organic Synthesis

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. mdpi.com These derivatives of hydrazine (B178648) are pivotal in organic synthesis, serving as versatile building blocks for the creation of a wide array of heterocyclic compounds. mdpi.comsciforum.net Their utility stems from the reactive nature of the hydrazide moiety, which can participate in various chemical transformations. researchgate.net

One of the key characteristics of hydrazides is their ability to exist in keto-enol tautomeric forms. In the solid state, they are typically found in the keto form, while in solution, an equilibrium exists between the keto and enol forms. mdpi.com This tautomerism, along with the presence of both nucleophilic and electrophilic centers, allows hydrazides to react with a diverse range of reagents. mdpi.comresearchgate.net

Hydrazides are commonly used to synthesize hydrazones through condensation reactions with aldehydes and ketones. sciforum.net These hydrazones are not only important intermediates for synthesizing heterocyclic rings but also exhibit a range of biological activities. mdpi.comsciforum.net The broad applicability of hydrazide derivatives has made them a subject of great interest for organic chemists, leading to their use in the manufacturing of polymers, glues, and as chemical preservers for plants. mdpi.comsciforum.net

Significance of the Naphthalene (B1677914) Core in Chemical Compound Design

The naphthalene moiety, a bicyclic aromatic hydrocarbon with the formula C10H8, is a fundamental scaffold in the design of new chemical compounds, particularly in medicinal chemistry. researchgate.netijpsjournal.com Its rigid, aromatic structure provides a versatile platform for structural modifications, allowing for the development of molecules with a wide spectrum of biological activities. researchgate.netnih.gov

Naphthalene derivatives have been extensively explored and have shown a remarkable range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comnih.gov The biological activity of naphthalene-containing compounds is often linked to their metabolites, which can interact with cellular proteins and influence various biochemical pathways. researchgate.net

Several FDA-approved drugs, such as propranolol (B1214883) (a beta-blocker), naproxen (B1676952) (a nonsteroidal anti-inflammatory drug), and terbinafine (B446) (an antifungal), contain the naphthalene core, highlighting its importance in drug discovery. nih.gov The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a compound's physicochemical and biological properties.

Historical Context and Evolution of Research on Naphthohydrazides

The study of hydrazide derivatives gained significant momentum with the discovery of the antitubercular activity of Isonicotinic acid hydrazide (INH). hygeiajournal.com This breakthrough spurred research into other heterocyclic and aromatic hydrazides, including those containing the naphthalene scaffold. hygeiajournal.com

Initially, research on naphthohydrazides focused on their synthesis and basic characterization. Over time, the focus has shifted towards exploring their potential applications. A significant area of investigation has been their use as ligands in coordination chemistry. The ability of the hydrazide group to chelate with metal ions has led to the synthesis of a variety of metal complexes with interesting structural and catalytic properties.

More recently, the biological activities of naphthohydrazide derivatives have become a major area of research. Studies have explored their potential as antimicrobial, antioxidant, and anticancer agents. ontosight.aimdpi.com The development of Schiff bases derived from naphthohydrazides has been a particularly fruitful avenue of research, as these compounds have shown enhanced biological activities compared to the parent hydrazides. almanhal.com

Scope and Focus of Research on 1-Hydroxy-2-naphthohydrazide

This compound, with the chemical formula C11H10N2O2, is a specific naphthohydrazide that has garnered considerable attention. sigmaaldrich.com Its structure features a naphthalene ring substituted with a hydroxyl (-OH) group at the 1-position and a hydrazide (-CONHNH2) group at the 2-position. evitachem.com

Current research on this compound is multifaceted and primarily focuses on several key areas:

Synthesis and Derivatization: A single-step condensation reaction is a common method for synthesizing derivatives of this compound. rsc.org Researchers are continuously exploring new synthetic routes and modifications to create novel derivatives with tailored properties. evitachem.com This includes the formation of Schiff bases and hydrazones by reacting the hydrazide group with various aldehydes and ketones. evitachem.comrsc.org

Coordination Chemistry: The compound and its derivatives are extensively used as ligands to form complexes with various metal ions. evitachem.combohrium.com Studies in this area investigate the coordination modes, structural characterization, and potential catalytic applications of these metal complexes. bohrium.comtandfonline.com For instance, it has been used to synthesize arene ruthenium(II) complexes and 1-D coordination polymers with manganese and cobalt. bohrium.comtandfonline.com

Biological and Pharmacological Activities: A significant portion of the research is dedicated to evaluating the biological potential of this compound and its derivatives. This includes screening for antimicrobial, antioxidant, and anticancer activities. mdpi.comresearchgate.netresearchgate.net For example, derivatives have shown promising antibacterial effects against certain strains and have been evaluated for their cytotoxic activity against human cancer cell lines. researchgate.netum.edu.my

Chemosensors: The unique chemical structure of this compound derivatives makes them suitable candidates for the development of chemosensors. rsc.org Research has demonstrated their ability to selectively detect specific ions, such as cyanide, through colorimetric or fluorometric changes. rsc.org An aggregation-induced emission (AIE) luminogen developed from 2-hydroxy-1-naphthaldehyde (B42665) and 3-hydroxy-2-naphthohydrazide (B1221801) has been used for the detection of certain antibiotics. researchgate.net

The ongoing research into this compound continues to uncover new facets of its chemistry and potential applications, solidifying its importance in contemporary chemical science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-hydroxynaphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-13-11(15)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,14H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMGHGFBIFFSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324958 | |

| Record name | 1-hydroxy-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7732-44-7 | |

| Record name | 7732-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Hydroxy 2 Naphthohydrazide

Advanced Synthetic Approaches

To overcome the limitations of traditional hydrazinolysis, particularly for less reactive substrates or to achieve higher yields under milder conditions, advanced synthetic strategies have been developed. These methods typically involve the activation of the parent carboxylic acid before its reaction with hydrazine (B178648).

A highly efficient and general alternative involves a two-step process where the carboxylic acid, 1-hydroxy-2-naphthoic acid, is first converted into an activated intermediate. researchgate.netacs.org This intermediate is then reacted with hydrazine to form the desired hydrazide. This approach avoids the potentially harsh conditions of direct ester hydrazinolysis and is often high-yielding. acs.org

The activation is commonly achieved using carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). acs.org The carboxylic acid reacts with HOBt and EDC to form an activated ester or amide intermediate. acs.org This activated species is highly reactive towards nucleophiles and readily reacts with hydrazine, which is added in the second step. The reaction is typically performed at a controlled temperature, often between 0-10 °C, to ensure selectivity and high purity of the resulting 1-Hydroxy-2-naphthohydrazide. acs.org This method is particularly advantageous as it is often a one-pot procedure that does not require the isolation of the activated intermediate, providing excellent yields and purity under mild conditions. researchgate.netarkat-usa.org

Table 2: Comparison of Synthetic Methodologies

| Feature | Traditional Hydrazinolysis | Activated Ester/Acyl Hydrazide Method |

|---|---|---|

| Starting Material | Naphthoic Acid Ester | Naphthoic Acid |

| Key Reagents | Hydrazine Hydrate (B1144303) | EDC, HOBt, Hydrazine |

| Reaction Conditions | High Temperature (Reflux) | Mild (0 °C to Room Temp) acs.org |

| Yield | Moderate to Good | Good to Excellent researchgate.netacs.org |

| Advantages | Simple, uses common reagents. | High efficiency, mild conditions, broad scope. researchgate.net |

| Limitations | Can be slow for hindered esters. acs.org | Requires more expensive coupling agents. |

Mixed Anhydride (B1165640) Approaches

The mixed anhydride method is a significant pathway for the synthesis of amide and peptide bonds and can be adapted for the preparation of hydrazides. This approach involves the activation of a carboxylic acid, in this case, a protected amino acid, by reacting it with an acid chloride like isobutyl chloroformate in the presence of a tertiary amine such as N-methylmorpholine (NMM). thieme-connect.de This reaction, typically carried out at low temperatures (e.g., -15°C) in an inert solvent like tetrahydrofuran (B95107) (THF), generates a highly reactive mixed anhydride. thieme-connect.de This intermediate is then reacted with an amine component to form the desired amide linkage. thieme-connect.de While not directly documented for the synthesis of this compound itself in the provided context, this methodology is a fundamental strategy in peptide chemistry for forming bonds analogous to the hydrazide linkage. thieme-connect.de

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful and efficient technique for accelerating organic reactions. evitachem.comresearchgate.netmjcce.org.mk This method significantly reduces reaction times and often improves product yields compared to conventional heating methods. mjcce.org.mkmdpi.com In the context of hydrazone synthesis, which are derivatives of hydrazides, microwave irradiation has been successfully employed. For instance, the reaction of hydrazides with aldehydes can be completed in minutes under microwave conditions, leading to high yields of the corresponding Schiff bases. mediresonline.orgarabjchem.org This rapid, green chemistry approach offers benefits such as easy setup and the elimination of the need for an oil bath. orientjchem.org The efficiency of microwave-assisted synthesis has been demonstrated in the preparation of various hydrazone derivatives, highlighting its utility in generating libraries of these compounds for further study. mjcce.org.mkarabjchem.org

Catalyst-Mediated Synthesis (e.g., Sodium Bisulfite)

Catalysts play a crucial role in many organic syntheses, enhancing reaction rates and influencing selectivity. While the direct use of sodium bisulfite as a catalyst for the synthesis of this compound is not explicitly detailed, the broader context of catalysis is relevant. For instance, in related syntheses, various catalysts are employed. Acid catalysts are commonly used in the formation of Schiff bases from hydrazides and aldehydes. rsc.org In other systems, the activation of substrates is a key step, and various reagents can facilitate these transformations. For example, systems involving catalysts can generate reactive oxygen species for degradation reactions, demonstrating the diverse roles catalysts can play. acs.org

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reaction conditions represent a significant advancement in green chemistry, minimizing the use of hazardous organic solvents. evitachem.comnih.gov Ball milling is a prominent solvent-free technique that has been successfully applied to the synthesis of Schiff base ligands and their metal complexes. tandfonline.com This mechanochemical method involves the grinding of solid reactants together, often leading to quantitative yields in a short amount of time. tandfonline.com The synthesis of N'-benzylidene-3-hydroxy-2-naphthohydrazide has been achieved with high efficiency using this approach. tandfonline.com This method is not only environmentally friendly but also offers advantages such as simplicity, high yields, and the production of pure products. tandfonline.com

Synthesis of Derivatives via Condensation Reactions

The hydrazide functional group in this compound is a versatile platform for the synthesis of a wide array of derivatives, most notably through condensation reactions with carbonyl compounds.

Schiff Base Formation with Aldehydes (e.g., Aromatic Aldehydes, 2-Methoxybenzaldehyde)

The condensation of this compound with various aldehydes, particularly aromatic aldehydes, is a common method to produce Schiff bases, also known as hydrazones. rsc.orgtandfonline.combohrium.com This reaction typically involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. mediresonline.orgresearchgate.net A diverse range of aromatic aldehydes, including substituted benzaldehydes like 2-methoxybenzaldehyde, can be used to generate a library of Schiff base derivatives. nih.govscirp.org These reactions are fundamental in creating ligands for coordination chemistry and compounds with potential biological activities. bohrium.comchemrxiv.orgtandfonline.comresearchgate.net

Reaction Conditions and Catalytic Influence (e.g., Acetic Acid, Sodium Acetate)

The formation of Schiff bases is often catalyzed by acids or bases. quora.com A common and effective method involves refluxing the hydrazide and aldehyde in a suitable solvent, such as ethanol (B145695) or methanol (B129727), with a catalytic amount of a weak acid like glacial acetic acid. rsc.orgnih.govresearchgate.net The reaction is typically carried out for several hours. nih.govresearchgate.net The role of the acid catalyst is to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. quora.com A weakly acidic medium (pH 4-5) is often optimal, as a strongly acidic environment would protonate the amine nucleophile, rendering it unreactive. quora.com In some cases, a buffer system, such as sodium acetate (B1210297) and glacial acetic acid in ethanol, is employed to maintain the optimal pH for the reaction. bohrium.com The resulting Schiff base often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. nih.govresearchgate.net

Data Tables

Table 1: Synthetic Methods for this compound Derivatives

| Method | Description | Key Features | Reference(s) |

| Mixed Anhydride Approach | Activation of a carboxylic acid with an acid chloride, followed by reaction with an amine. | Used in peptide synthesis, applicable for forming amide-like bonds. | thieme-connect.de |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between a hydrazide and an aldehyde. | Rapid reaction times, high yields, green chemistry approach. | evitachem.comresearchgate.netmjcce.org.mkmdpi.commediresonline.orgarabjchem.org |

| Solvent-Free Reaction | Mechanochemical synthesis, such as ball milling, of solid reactants. | Environmentally friendly, high efficiency, simple procedure. | nih.govtandfonline.com |

Table 2: Conditions for Schiff Base Formation

| Reactants | Catalyst/Medium | Reaction Conditions | Product Type | Reference(s) |

| This compound and Aromatic Aldehydes | Glacial Acetic Acid in Methanol | Reflux for 4-5 hours | Schiff Base (Hydrazone) | rsc.org |

| Naphtha[1,2-d]thiazol-2-amine and Aromatic Aldehydes | Glacial Acetic Acid | Reflux for over 8 hours | Schiff Base | nih.gov |

| Primary Amine and Carbonyl Compound | Glacial Acetic Acid (catalytic) | Reflux for 3-4 hours | Schiff Base | researchgate.net |

| Salicylaldehyde and Amino Alcohols | Sodium Acetate and Glacial Acetic Acid in Ethanol | Not specified | Schiff Base | bohrium.com |

Stereochemical Considerations (E/Z Isomerism) and Control

The formation of hydrazones from this compound introduces a C=N double bond, which gives rise to geometric isomerism (E/Z isomerism). The arrangement of substituents around this double bond is not trivial and can significantly influence the molecule's properties and biological activity.

The terms E (entgegen, German for opposite) and Z (zusammen, German for together) are used to describe the stereochemistry of the double bond. studymind.co.uk In the context of hydrazones derived from naphthohydrazides, the E isomer typically has the substituents with higher priority on opposite sides of the C=N bond, while the Z isomer has them on the same side. studymind.co.uk

Research on analogous compounds, such as derivatives of 3-hydroxy-2-naphthohydrazide (B1221801), has shown that these molecules can exist as a mixture of E and Z isomers. nih.gov The interconversion between these isomers can be slow or rapid, which is often observable in NMR spectroscopy as broadened signals or distinct sets of duplicate peaks with varying intensity ratios. nih.gov For example, in the NMR spectrum of (E)-2-Hydroxy-N′-(1-(5,6,7,8-tetrahydronaphthalen-2-yl) ethylidene)benzohydrazide, a related compound, peaks appeared twice with an intensity ratio of 4:1, indicating the presence of both E and Z isomers in that proportion. nih.gov

The control and stabilization of a specific isomer are of great interest. Intramolecular hydrogen bonding can play a crucial role in stabilizing a particular configuration. For instance, a hydrogen bond between the hydroxyl (-OH) group of the naphthalene (B1677914) ring and the hydrazone’s imine nitrogen (–N=) can stabilize the E-configuration, leading to a more planar and rigid molecular structure. vulcanchem.com The specific reaction conditions, including the choice of solvent and catalyst, can also influence the isomeric ratio of the final product, although detailed studies focusing solely on controlling the isomerism of this compound derivatives are not extensively documented. The definition of E/Z isomerism is considered mechanistically significant in related hydrazide structures. molaid.com

Formation of Hydrazones

One of the most characteristic reactions of this compound is its condensation with aldehydes and ketones to form hydrazones. dergipark.org.trevitachem.com This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. vulcanchem.com

The reaction is typically catalyzed by a few drops of acid, such as acetic acid, and is often carried out under reflux in a suitable solvent like methanol or ethanol. rsc.orgresearchgate.net For example, the synthesis of 1-hydroxy-N'-(1,3-dimethylbutylidene)-2-naphthohydrazide was achieved by reacting this compound with methyl isobutyl ketone. google.com The reaction was conducted under reflux for 5 hours using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product and resulting in a high yield of 98%. google.com

The resulting hydrazones are often stable, crystalline solids that can be easily purified by filtration and washing. nih.govrsc.org The versatility of this reaction allows for the synthesis of a wide library of hydrazone derivatives by simply varying the aldehyde or ketone reactant.

Table 1: Examples of Hydrazone Formation from Naphthohydrazides

| Hydrazide Reactant | Aldehyde/Ketone Reactant | Solvent | Conditions | Yield | Product | Reference |

| This compound | Methyl isobutyl ketone | Methyl isobutyl ketone | Reflux, 5 hours, Dean-Stark | 98% | 1-Hydroxy-N'-(1,3-dimethylbutylidene)-2-naphthohydrazide | google.com |

| 3-Hydroxy-2-naphthohydrazide | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Methanol | Reflux, 4-5 hours, catalytic acetic acid | 86% | (E)-N′-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide | rsc.org |

| 3-Hydroxy-2-naphthohydrazide | 1-(2,3-dihydro-1H-inden-5-yl)-ethanone | Ethanol | Reflux, 20 hours, nitrogen atmosphere | 78% | (E)-N′-(1-(2,3-Dihydro-1H-inden-5-yl)ethylidene)-3-hydroxy-2-naphthohydrazide | nih.gov |

| 3-Hydroxy-2-naphthohydrazide | 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | Ethanol | Reflux, 20 hours, nitrogen atmosphere | 81% | (E)-3-Hydroxy-N′-(1-(5,6,7,8-tetrahydronaphthalen-2-yl) ethylidene)-2-naphthohydrazide | nih.gov |

Synthesis of 1,3,4-Thiadiazoles

This compound serves as a valuable starting material for the synthesis of five-membered heterocyclic compounds, particularly 1,3,4-thiadiazoles. These structures are synthesized by constructing the ring from the hydrazide backbone. sbq.org.br

A common and versatile method involves the reaction of the acylhydrazine with a source of carbon and sulfur. sbq.org.br For instance, reacting this compound with carbon disulfide in the presence of a base like potassium hydroxide (B78521) would first yield a dithiocarbazate intermediate. This intermediate can then be cyclized by treatment with a dehydrating agent, such as concentrated sulfuric acid or phosphoric acid, to afford the corresponding 2-mercapto-1,3,4-thiadiazole derivative. sbq.org.br

Alternatively, thiosemicarbazides, formed by the reaction of acylhydrazides with isothiocyanates, are key intermediates for 1,3,4-thiadiazoles. sbq.org.br The resulting N-substituted thiosemicarbazide (B42300) can undergo acid-catalyzed cyclodehydration to yield 2-amino-5-substituted-1,3,4-thiadiazoles. mdpi.com Various cyclizing agents are employed for this transformation, including phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and strong acids. researchgate.net

Another powerful thionating agent used in these syntheses is Lawesson's reagent. It can be used for the thionation of diacylhydrazines (formed from two hydrazide molecules or a hydrazide and a carboxylic acid) followed by oxidative cyclization to yield 2,5-disubstituted-1,3,4-thiadiazoles. researchgate.netorganic-chemistry.org

Table 2: General Synthetic Pathways to 1,3,4-Thiadiazoles from Acylhydrazides

| Starting Material | Reagents | Intermediate | Product Type | Reference |

| Acylhydrazine | 1. CS₂, KOH 2. H₂SO₄ | Dithiocarbazate | 2-Mercapto-1,3,4-thiadiazole | sbq.org.br |

| Acylhydrazine | 1. R-NCS 2. POCl₃ or H₂SO₄ | Thiosemicarbazide | 2-Amino-1,3,4-thiadiazole | sbq.org.brresearchgate.net |

| Diacylhydrazine | Lawesson's Reagent | Thionated diacylhydrazine | 2,5-Disubstituted-1,3,4-thiadiazole | researchgate.netorganic-chemistry.org |

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives involves addressing several key challenges to ensure efficiency, safety, and cost-effectiveness.

The synthesis of the precursor, 1-hydroxy-2-naphthoic acid, can be achieved via the Kolbe-Schmitt reaction, where the potassium salt of 1-naphthol (B170400) is carboxylated with carbon dioxide under pressure. google.com For industrial applications, optimizing reaction conditions such as temperature, pressure, and solvent is critical. The use of specific solvents like dibutyl carbitol has been patented to improve the process under anhydrous conditions. google.com The subsequent conversion to the hydrazide with hydrazine hydrate would require careful control of reaction temperature due to the exothermic nature of the reaction and the hazardous properties of hydrazine.

When synthesizing derivatives such as hydrazones on a larger scale, as described in a patent for a related compound, process efficiency is paramount. google.com The use of a Dean-Stark apparatus to continuously remove water is a practical approach to drive the reaction to completion and maximize yield. google.com Solvent selection is another critical factor; the solvent should ideally allow for high reactivity, be easy to recover and recycle, and have a favorable safety profile. Methyl isobutyl ketone, for example, served as both a reactant and the solvent in one scaled-up procedure. google.com

Purification at an industrial scale must move beyond laboratory techniques like column chromatography. Crystallization is often the preferred method for bulk purification. Therefore, identifying a suitable solvent system that allows for good recovery of a high-purity product is essential. Process safety, including the handling of flammable solvents and reactive reagents like hydrazine, requires robust engineering controls and adherence to strict safety protocols. Furthermore, waste minimization and management are crucial environmental and economic considerations in any large-scale chemical manufacturing process.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the structural details of 1-hydroxy-2-naphthohydrazide and its derivatives at the atomic level.

¹H NMR Spectral Analysis (e.g., Chemical Shifts of N-H and O-H Protons)

The ¹H NMR spectra of this compound and its derivatives, typically recorded in solvents like DMSO-d₆, reveal characteristic signals for the hydroxyl (O-H) and hydrazide (N-H) protons. rsc.orgscispace.com In derivatives of this compound, the phenolic OH and amide NH protons present as singlets at chemical shifts of approximately δ 12.46 ppm and δ 8.54 ppm, respectively. scispace.com The naphtholic OH proton signal often appears at a lower frequency due to strong intramolecular hydrogen bonding. scispace.com For instance, in a specific derivative, the N-H proton shows a clear peak at 12.17 ppm, while the OH peak is observed at 11.18 ppm. rsc.org The chemical shifts of these labile protons are sensitive to their chemical environment and can be influenced by factors such as solvent and intramolecular or intermolecular hydrogen bonding.

| Proton | Chemical Shift (ppm) | Reference |

|---|---|---|

| Phenolic OH | ~12.46 | scispace.com |

| Amide NH | ~8.54 | scispace.com |

| N-H (another example) | 12.17 | rsc.org |

| OH (another example) | 11.18 | rsc.org |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For a derivative of this compound, the ¹³C NMR spectrum in DMSO showed signals at δ 163.83, 153.68, 147.99, 145.86, 140.55, 135.89, 130.67, 128.72, 128.32, 128.18, 126.86, 125.89, 124.15, 123.89, 120.83, and 110.56. rsc.org The signal at δ 163.83 ppm is attributed to the carbonyl carbon (C=O) of the hydrazide group. rsc.org The remaining signals correspond to the various aromatic carbons within the naphthalene (B1677914) and other associated ring systems.

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| C=O | 163.83 |

| Aromatic/Olefinic Carbons | 110.56 - 153.68 |

NMR Titration Studies for Interaction Mechanism Elucidation (e.g., Anion Binding)

NMR titration is a powerful technique to study non-covalent interactions, such as anion binding, in solution. mdpi.com For derivatives of this compound designed as chemosensors, ¹H NMR titrations have been effectively used to investigate their interaction with anions like cyanide (CN⁻). rsc.org Upon the addition of a cyanide salt, a complete disappearance of the N-H and O-H proton signals is observed, confirming the deprotonation of these groups. rsc.org This change in the NMR spectrum provides direct evidence for the binding mechanism between the sensor molecule and the anion. rsc.org The shifts in the positions of other protons in the molecule upon anion addition can also provide insights into the binding stoichiometry and the conformational changes that occur during the interaction. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vibrational Band Assignments (e.g., C=O, N-H, O-H Stretches)

The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups. The stretching vibration of the carbonyl group (C=O) in the hydrazide moiety typically appears in the region of 1650-1670 cm⁻¹. iosrjournals.orgnih.gov The N-H stretching vibration is observed around 3229 cm⁻¹, while the O-H stretching vibration gives a broad band around 3433 cm⁻¹. nih.gov The presence of a broad O-H band often indicates hydrogen bonding within the molecule. mdpi.com

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C=O | Stretch | 1650 - 1670 | iosrjournals.orgnih.gov |

| N-H | Stretch | ~3229 | nih.gov |

| O-H | Stretch | ~3433 | nih.gov |

Monitoring Reaction Progress and Purity Assessment

The synthesis of this compound and its derivatives, such as hydrazones, involves reactions that require careful monitoring to determine the point of completion and to assess the purity of the final product. A standard and effective technique for this purpose is Thin-Layer Chromatography (TLC). rsc.org During synthesis, small aliquots of the reaction mixture are periodically spotted on a TLC plate (e.g., silica (B1680970) gel) and eluted with a suitable solvent system, such as a 3:1 mixture of petroleum ether and ethyl acetate (B1210297). rsc.org The progression of the reaction is observed by the disappearance of the starting material spots and the appearance of the product spot. rsc.org Once the reaction is deemed complete by TLC analysis, the resulting precipitates are typically filtered, washed, and dried before further characterization. rsc.org

In addition to TLC, Fourier-Transform Infrared (FTIR) spectroscopy serves as a valuable tool for monitoring reaction progress and confirming the purity of the synthesized compounds. mdpi.com The appearance of characteristic absorption bands corresponding to specific functional groups in the product, and the disappearance of bands from the reactants, can signify the successful formation of the target molecule. mdpi.com High-Performance Liquid Chromatography (HPLC) is also employed to determine the purity of final compounds, with purities often required to be ≥95%. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for investigating the electronic properties of this compound and its derivatives. It provides insights into the electronic transitions within the molecule and is particularly useful for studying its interactions with other chemical species. hnue.edu.vnacs.org

The UV-Vis spectrum of a molecule is determined by the absorption of ultraviolet or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. hnue.edu.vndu.edu.eg For molecules like this compound, which contain aromatic rings (chromophores) and functional groups with non-bonding electrons like hydroxyl (-OH) and hydrazide (-CONHNH₂) groups (auxochromes), the key electronic transitions are typically π → π* and n → π*. hnue.edu.vnbspublications.net

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like the naphthalene ring and are generally high-intensity absorptions. hnue.edu.vn

n → π transitions:* These occur when an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms, is promoted to a π* antibonding orbital. These transitions are typically of lower intensity than π → π* transitions. hnue.edu.vnbspublications.net

Derivatives of this compound exhibit characteristic absorption bands in the UV-Vis region. For instance, a chemosensor based on this scaffold displayed an absorption band at 335 nm in a CH₃CN solution. rsc.org Another derivative, designed as a chemodosimeter, showed a UV-visible spectrum with a shoulder at 300 nm in a water/DMSO mixture. nih.gov The conjugation of the hydrazide with other aromatic systems can lead to multiple absorption bands; one such diarylethene derivative showed peaks at 287, 306, and 354 nm. acs.org

Derivatives of this compound are extensively used as chemosensors, where their binding to a specific analyte induces a measurable change in the UV-Vis spectrum. This change is often visible to the naked eye, making them useful as colorimetric sensors. rsc.orgnih.gov

Detection of Cyanide (CN⁻): A chemosensor derived from this compound demonstrated high selectivity for cyanide ions. rsc.org Upon addition of CN⁻, the initial absorption band at 335 nm gradually decreased, while a new, dominant absorption band appeared at a longer wavelength (420 nm), causing a red shift. This spectral change corresponded to a visual color change from colorless to yellow. rsc.org Another sensor for CN⁻ showed the generation of two new absorption bands at 390 nm and 510 nm upon analyte addition, with an isosbestic point at 355 nm, indicating a stable complex formation. nih.govacs.org

Detection of Metal Ions: These compounds can also detect metal ions. The addition of Ni²⁺ to a solution of a diarylethene derivative caused the absorption peaks at 287, 306, and 354 nm to disappear, with the concurrent emergence of new peaks at 314 nm and 435 nm. acs.org This was attributed to the formation of a metal complex, resulting in a color change from colorless to yellow. acs.org The same compound, when deprotonated, could detect Al³⁺, which resulted in a significant fluorescence enhancement. acs.org

UV-Vis Spectral Changes Upon Analyte Binding

| Derivative System | Analyte | Initial λmax (nm) | Final λmax (nm) | Visual Observation | Reference |

|---|---|---|---|---|---|

| (E)-N′-(4-nitrobenzylidene)-3-hydroxy-2-naphthohydrazide based sensor | CN- | 335 | 420 | Colorless to Yellow | rsc.org |

| (N′E)-3-hydroxy-N′-(2-hydroxy-5-((4-nitrophenyl)diazenyl) benzylidene)-2-naphthohydrazide | CN- | ~300 (shoulder) | 390, 510 | Colorless to Red | nih.govacs.org |

| Diarylethene with hydroxybenzylidene-2-naphthohydrazide group | Ni2+ | 287, 306, 354 | 314, 435 | Colorless to Yellow | acs.org |

To quantify the binding affinity between a host (the sensor) and a guest (the analyte), UV-Vis titration is a widely used method. This involves recording the changes in absorbance of the sensor solution upon the gradual addition of the analyte. rsc.org By plotting the change in absorbance against the analyte concentration, the stoichiometry of the complex and its binding constant (K) can be determined.

The Benesi–Hildebrand equation is often employed to calculate the binding constant from titration data. rsc.org For example, the binding constant for a this compound-based sensor with CN⁻ was calculated to be 4.77 × 10⁴ M⁻¹. rsc.org In a separate study, a different derivative exhibited a binding constant with CN⁻ of 1.5 × 10³ M⁻¹. nih.gov These studies can also determine the limit of detection (LOD), which was found to be 8.2 μM and 28.3 μM for the respective CN⁻ sensors. rsc.orgnih.gov Similarly, the binding constant for a different sensor with Al³⁺ was determined to be 3.6 × 10⁴ M⁻¹. semanticscholar.org The interaction of metal complexes of these ligands with biological macromolecules like DNA has also been quantified, with binding constants in the range of 10³ to 10⁵ M⁻¹ being reported. scispace.com

Spectroscopic Changes upon Analyte Binding (e.g., Chemo-sensing)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for the characterization of this compound and its derivatives. It provides information about the molecular weight and, in the case of high-resolution mass spectrometry (HRMS), the precise elemental composition of a compound. tandfonline.comnih.gov

Synthesized compounds are routinely analyzed by techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm their identity. nih.gov For instance, the formation of an azo-based chemodosimeter was confirmed by ESI-MS. nih.govacs.org HRMS offers a higher degree of accuracy and is used to verify the molecular formula of newly synthesized compounds by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value. mdpi.comtandfonline.com For example, the HRMS data for one derivative, N'-(2-Hydroxy-1-naphthoyl)-nicotinohydrazide, showed a found [M+Na]⁺ peak at 330.0850, which closely matched the calculated value of 330.0855 for the formula C₁₇H₁₃N₃NaO₃. tandfonline.com This technique is also crucial for identifying reaction products, such as the adduct formed between a zinc complex of a naphthoyl hydrazone and Cu²⁺ ions. rsc.org

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. The crystal structures of several derivatives of this compound have been determined, revealing key structural features.

The core structure is often nearly planar, a feature stabilized by intramolecular hydrogen bonds. nih.govnih.gov For example, in (E)-3-Hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide, the molecule is approximately planar, and its configuration is stabilized by intramolecular O–H···N and N–H···O hydrogen bonds. nih.gov In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds, forming extended one-dimensional chains or more complex three-dimensional networks. nih.govnih.goveurjchem.com In the structure of N′-[4-(dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide, intermolecular O–H···O hydrogen bonds link symmetry-related molecules into chains. nih.gov In addition to classical hydrogen bonds, weaker interactions like C-H···π and π···π stacking are also instrumental in stabilizing the crystal packing. eurjchem.comjst.go.jp

Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features | Reference |

|---|---|---|---|---|---|

| (E)-3-Hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide | Orthorhombic | Pca2₁ | a = 12.6749 Å b = 4.9666 Å c = 22.7299 Å | Almost planar molecule; intramolecular O–H···N and N–H···O H-bonds; intermolecular O–H···O H-bonds form chains. | nih.gov |

| N′-[4-(Dimethylamino)benzylidene)-3-hydroxy-2-naphthohydrazide | Not specified | Not specified | Not specified | Approximately planar molecule; intramolecular N–H···O H-bond; intermolecular O–H···O H-bonds form chains. | nih.gov |

| N'-acetyl-N'-phenyl-2-naphthohydrazide | Triclinic | P-1 | a = 8.9164 Å, b = 9.7058 Å, c = 17.7384 Å α = 88.308°, β = 89.744°, γ = 86.744° | Stabilized by N-H···O, C-H···O, C-H···π, and π···π interactions. | eurjchem.com |

| Bis[3-hydroxy-N′-(propan-2-ylidene)naphthalene-2-carbohydrazido]copper(II) | Not specified | Not specified | Not specified | Elongated octahedron geometry around Cu(II); weak intermolecular Cu-O and C-H···π interactions form a 1D ladder chain. | jst.go.jp |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Crystallographic studies on various derivatives, such as Schiff bases and N'-acetylated forms, show that they crystallize in several space groups, most commonly in monoclinic and orthorhombic systems. For instance, (E)-3-Hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide crystallizes in the orthorhombic space group Pca2₁, while 3-Hydroxy-N′-(5-hydroxy-2-nitrobenzylidene)-2-naphthohydrazide adopts the monoclinic space group P2₁/n. iucr.orgnih.gov Another derivative, N'-Acetyl-N'-phenyl-2-naphthohydrazide, crystallizes in the triclinic space group P-1. eurjchem.comresearchgate.net

The asymmetric unit of these crystal structures often contains one or more molecules, providing a detailed snapshot of the conformational state and intermolecular interactions. In the case of N'-Acetyl-N'-phenyl-2-naphthohydrazide, the asymmetric unit contains two crystallographically independent molecules, designated A and B. eurjchem.comresearchgate.net

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| N'-Acetyl-N'-phenyl-2-naphthohydrazide | C₁₉H₁₆N₂O₂ | Triclinic | P-1 | 8.9164(7) | 9.7058(9) | 17.7384(12) | 88.308(7) | 89.744(6) | 86.744(7) | 2 | eurjchem.com |

| (E)-3-Hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide | C₁₈H₁₄N₂O₃ | Orthorhombic | Pca2₁ | 12.6749(4) | 4.9666(1) | 22.7299(6) | 90 | 90 | 90 | 4 | nih.gov |

| 3-Hydroxy-N′-(5-hydroxy-2-nitrobenzylidene)-2-naphthohydrazide | C₁₈H₁₃N₃O₅ | Monoclinic | P2₁/n | 10.1588(3) | 8.2562(2) | 19.5268(5) | 90 | 104.867(1) | 90 | 4 | iucr.org |

| (E)-N′-[(2-Hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonohydrazide | C₁₈H₁₆N₂O₃S | Monoclinic | P2₁/c | 15.740(3) | 10.573(2) | 10.322(2) | 90 | 103.86(3) | 90 | 4 | iucr.org |

Elucidation of Molecular Geometry and Conformation

The molecular geometry of this compound derivatives is characterized by the relative orientation of the naphthalene ring and the attached hydrazide side chain. In Schiff base derivatives, the molecule often adopts a nearly planar conformation. For example, in (E)-3-Hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide, the dihedral angle between the benzene (B151609) ring and the naphthyl ring system is only 15.27(13)°. nih.goviucr.org An even more planar arrangement is found in 3-Hydroxy-N′-(5-hydroxy-2-nitrobenzylidene)-2-naphthohydrazide, where this dihedral angle is a mere 1.1(2)°. iucr.org This planarity is often stabilized by intramolecular hydrogen bonds.

In contrast, a significant twist can be observed in other derivatives. In N'-Acetyl-N'-phenyl-2-naphthohydrazide, the benzene ring is twisted with respect to the naphthalene ring at a dihedral angle of 87.01(6)° in one of the independent molecules in the asymmetric unit. researchgate.net Similarly, in (E)-N′-[(2-Hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonohydrazide, the dihedral angle between the benzene and naphthyl ring planes is 83.37(10)°. iucr.org

The hydrazone C=N bond in Schiff base derivatives consistently displays an E configuration. iucr.org Bond length analysis reveals conjugation effects within the molecule; for instance, the C-N bond adjacent to the carbonyl group is typically intermediate between a standard single and double bond length. iucr.org

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are the most significant interactions governing the crystal structures of this compound and its derivatives. Both intramolecular and intermolecular hydrogen bonds are prevalent.

Intermolecular hydrogen bonds link the individual molecules into larger assemblies. The most common interactions are N–H···O and O–H···O bonds, where the carbonyl oxygen and hydroxyl groups act as primary acceptors and donors. iucr.orgnih.gov In the crystal structure of N'-Acetyl-N'-phenyl-2-naphthohydrazide, a network of N-H···O and C-H···O hydrogen bonds stabilizes the packing. eurjchem.comresearchgate.net These interactions can create simple chains or more complex three-dimensional networks. iucr.orgnih.gov

| Compound Name | Hydrogen Bond Type | Interaction Details | Resulting Motif/Network | Ref. |

| (E)-3-Hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide | Intramolecular | O–H···N, N–H···O | Forms S(6) rings, stabilizing planar conformation. | nih.gov |

| Intermolecular | O–H···O | Links molecules into infinite chains along the axis. | nih.gov | |

| 3-Hydroxy-N′-(5-hydroxy-2-nitrobenzylidene)-2-naphthohydrazide | Intermolecular | N–H···O, O–H···O | Forms a three-dimensional network. | iucr.org |

| N'-Acetyl-N'-phenyl-2-naphthohydrazide | Intermolecular | N–H···O, C–H···O | Stabilizes crystal packing. | eurjchem.com |

| (E)-N′-[(2-Hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonohydrazide | Intramolecular | O–H···N | Stabilizes molecular conformation. | iucr.org |

| Intermolecular | N–H···O | Links molecules, contributing to crystal stability. | iucr.org |

Supramolecular Architectures in Crystal Packing

The combination of hydrogen bonds and other weaker non-covalent interactions, such as π–π stacking and C–H···π interactions, directs the assembly of individual molecules into well-defined supramolecular architectures.

In derivatives featuring multiple aromatic rings, π–π stacking is a common feature. For instance, in (E)-N′-[(2-Hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonohydrazide, a π–π interaction is observed between adjacent naphthyl ring systems with a centroid–centroid distance of 3.7556(15) Å. iucr.org The crystal structure of N'-Acetyl-N'-phenyl-2-naphthohydrazide is also stabilized by a combination of C–H···π and π–π interactions in addition to its hydrogen bond network. eurjchem.comresearchgate.net

These varied interactions can lead to diverse packing arrangements, from one-dimensional chains to complex three-dimensional frameworks. iucr.orgnih.gov In (E)-3-Hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide, intermolecular O–H···O hydrogen bonds assemble the molecules into infinite strands. nih.gov In the case of 3-Hydroxy-N′-(5-hydroxy-2-nitrobenzylidene)-2-naphthohydrazide, the interplay of N–H···O and O–H···O bonds results in a robust three-dimensional network structure. iucr.org This demonstrates how modification of the hydrazide moiety can tune the intermolecular forces to build varied and complex solid-state architectures.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties and reactivity of molecular systems. nih.govrsc.org For derivatives of 1-Hydroxy-2-naphthohydrazide, DFT calculations, often employing functionals like M06 and B3LYP with various basis sets, are used to obtain optimized geometries and perform detailed electronic structure analyses. rsc.orgajchem-a.com These computational studies provide fundamental insights into the molecule's behavior at an atomic level, complementing experimental findings. rsc.orgbohrium.com

Geometrical Optimization and Molecular Charge Density Analysis

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. acs.org For related compounds, DFT calculations have been successfully used to obtain optimized geometries that show good agreement with experimental data from X-ray crystallography. bohrium.com

Following optimization, molecular charge density analysis is performed to understand the distribution of electrons within the molecule. rsc.org These plots reveal the electronic structure and are crucial for interpreting molecular stability and the nature of chemical bonds. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and kinetic stability. rsc.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. ajchem-a.comresearchgate.net

In a study on a derivative, (E)-N′-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide (referred to as IF-1), FMO analysis indicated a notable charge transfer from the 3-hydroxy-2-naphthamide (B1585262) moiety to the 2,4-di-tert-butyl-6-methylphenol part of the molecule. rsc.org The calculated HOMO-LUMO energy gap for this sensor molecule was found to be 2.05 eV. rsc.org Upon complexation with a fluoride (B91410) ion, this energy gap decreased significantly, suggesting an increase in reactivity and a decrease in kinetic stability. rsc.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.65 |

| ELUMO | -1.55 |

| Energy Gap (ΔE) | 2.05 |

Global Reactivity Parameters (GRPs)

Global Reactivity Parameters (GRPs) are calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's stability, selectivity, and reactivity. rsc.org These parameters include ionization potential (IP), electron affinity (EA), electronegativity (X), chemical potential (μ), global hardness (η), global softness (σ), and the electrophilicity index (ω). rsc.org

For the derivative IF-1, a relatively high global hardness value (2.05 eV) was observed, indicating significant kinetic stability. rsc.org Upon interaction with an ion, the hardness value of the resulting complex dropped to 0.388 eV, signifying that the complex is softer, more reactive, and less stable than the neutral sensor molecule. rsc.org Correspondingly, other reactivity parameters, such as the electrophilicity index, were higher for the complex, suggesting increased polarizability and reactivity. rsc.org

| Parameter | IF-1 (Sensor) | Complex |

|---|---|---|

| Ionization Potential (IP) | 5.65 eV | 3.86 eV |

| Electron Affinity (EA) | 1.55 eV | 3.09 eV |

| Global Hardness (η) | 2.05 eV | 0.388 eV |

| Global Softness (σ) | 0.48 eV | 2.57 eV |

| Electronegativity (X) | 3.60 eV | 3.47 eV |

| Chemical Potential (μ) | -3.60 eV | -3.47 eV |

| Electrophilicity Index (ω) | 3.14 eV | 15.54 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule. rsc.orgwalisongo.ac.id The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. rsc.orgajchem-a.com Green and yellow represent intermediate potential values. rsc.org

In analyses of this compound derivatives, MEP maps show negative potentials (red and yellow colors) around the highly electronegative oxygen and nitrogen atoms. rsc.org This suggests these areas are the most likely sites for electrophilic interactions. Conversely, the hydrogen and carbon atoms typically show positive potentials (blue color), making them susceptible to nucleophilic attack. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org QTAIM analysis is employed to investigate the nature and strength of chemical bonds, including non-covalent interactions like hydrogen bonds. rsc.orgresearchgate.net

Key parameters at a bond critical point (BCP) include the electron density (ρ) and its Laplacian (∇²ρ). rsc.org The value of ρ at the BCP correlates with the strength of the bond. rsc.org The sign of the Laplacian indicates the nature of the interaction: ∇²ρ < 0 for shared (covalent) interactions and ∇²ρ > 0 for closed-shell (ionic, hydrogen bond, van der Waals) interactions. researchgate.net In a study of a naphthohydrazide derivative complex, QTAIM analysis was used to confirm the formation of hydrogen bonds, with one of the strongest interactions identified as a hydrogen-hydrogen bond. rsc.org

Thermogravimetry/Derivative Thermogravimetry (TG/DrTG) and Differential Thermal Analysis (DTA) for Degradation Studies

Thermal analysis techniques are crucial for studying the thermal stability and decomposition pathways of chemical compounds. researchgate.net Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature, while Derivative Thermogravimetry (DrTG) plots the rate of mass change. rsc.org Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference, revealing exothermic or endothermic transitions. rsc.org

Studies on metal complexes and derivatives of this compound utilize these methods to investigate their thermal breakdown. rsc.orgresearchgate.net The TG/DrTG curves provide information on the temperatures at which decomposition steps occur and the nature of the species lost, such as water molecules or organic fragments. researchgate.net The absence of weight loss at temperatures up to 200°C can indicate the lack of hydrated water molecules in a crystal structure. researchgate.net These analyses are essential for determining the thermal stability of the compounds. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into the binding modes and affinities of potential drug candidates with their biological targets.

Prediction of Binding Patterns with Biological Targets (e.g., Enzymes, DNA)

Molecular docking studies have been employed to investigate the interaction of this compound and its derivatives with various biological targets, including enzymes and DNA. These simulations reveal key binding patterns, such as hydrogen bonding and hydrophobic interactions, that are crucial for the molecule's biological activity.

For instance, derivatives of 3-hydroxy-2-naphthohydrazide (B1221801) have been studied as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Docking analyses indicated that the hydrazide and the naphthalene-ol moieties of these compounds play a vital role in binding to essential residues like Glu277 and Gln279 within the enzyme's active site. researchgate.net The most potent inhibitor from this series, compound 3h , demonstrated a competitive mode of inhibition. researchgate.net

In another study, hydrazide-hydrazone derivatives containing a 1-hydroxy-2-naphthoyl ring were investigated as laccase inhibitors. mdpi.com Molecular docking simulations showed that these compounds bind within the active site of laccase. For example, one derivative was observed to interact with amino acids in the lower part of the active center, while another, a competitive inhibitor, formed hydrogen bonds with Asp206. mdpi.com

Furthermore, the binding of this compound derivatives to other enzymes has been explored. Docking studies of analogs against HIV-1 Ribonuclease H (RNase H) and SARS-CoV-2 nsp14 Exoribonuclease (ExoN) revealed that these catechol derivatives can coordinate with the Mg2+ ions in the active sites, which is a critical interaction for inhibition. unica.it Similarly, docking of N-acylhydrazone derivatives into the active site of SIRT1, a class III histone deacetylase, showed binding modes comparable to known inhibitors like Ex527. thieme-connect.de Key interactions were identified with residues such as F273, I347, N346, and D348. thieme-connect.de

The interaction of metal complexes of this compound derivatives with DNA has also been a subject of computational analysis. Copper(II) complexes have been shown to act as DNA intercalators, a mode of binding where the molecule inserts itself between the base pairs of the DNA double helix. frontiersin.org Molecular docking has also been used to predict the binding of these compounds to other proteins like human serum albumin (HSA) and cyclin-dependent kinase 1 (CDK1). frontiersin.org

The following table summarizes the predicted binding interactions of this compound derivatives with various biological targets as determined by molecular docking studies.

| Derivative Class | Biological Target | Key Interacting Residues/Moieties | Predicted Binding Mode |

| 3-Hydroxy-2-naphthohydrazide Derivatives | α-glucosidase | Glu277, Gln279 | Competitive Inhibition researchgate.net |

| Hydrazide-hydrazones with 1-hydroxy-2-naphthoyl ring | Laccase | Asp206 | Competitive and Non-competitive Inhibition mdpi.com |

| (E)-N'-(dihydroxybenzylidene)-3-hydroxy-2-naphthohydrazide Analogs | HIV-1 RNase H, SARS-CoV-2 ExoN | DEDD motif (via Mg2+ coordination) | Active site binding unica.it |

| N-Acylhydrazone Derivatives | Sirtuin-1 (SIRT1) | F273, I347, N346, D348 | Active site binding, similar to Ex527 thieme-connect.de |

| Copper(II) Complexes | DNA | - | Intercalation frontiersin.org |

| Copper(II) Complexes | Human Serum Albumin (HSA), Cyclin-dependent kinase 1 (CDK1) | Amino acid residues in hydrophobic cavity | Protein binding frontiersin.org |

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For this compound and its derivatives, SAR analyses, often complemented by molecular docking, have provided valuable insights into the structural features that govern their inhibitory potency and mechanism of action.

In the context of laccase inhibition, SAR studies on hydrazide-hydrazones revealed that the nature of the acyl fragment significantly influences the inhibitory activity. mdpi.com While preserving a salicylidene unit, modifications to the acyl part of the molecule led to a range of inhibition constants and different modes of interaction with the enzyme. mdpi.com For instance, the presence of a bulky group near a hydroxyl group on the salicylidene fragment was found to contribute to a strong stabilizing effect within the hydrophobic area of the substrate-binding pocket. mdpi.com

For α-glucosidase inhibitors derived from 3-hydroxy-2-naphthohydrazide, SAR analysis showed that while the basic skeleton is responsible for the inhibition, different substituents on the phenyl group of the hydrazone derivatives lead to variations in their biological activities. researchgate.net The presence of electron-withdrawing groups, such as halogen atoms, was noted to influence the inhibitory potential. researchgate.net

The investigation of N-acylhydrazone derivatives as SIRT1 inhibitors highlighted the importance of the stereochemistry of the ligands. thieme-connect.de Molecular docking results indicated that for optically active ligands, the R-enantiomer exhibited a significantly higher binding affinity compared to the S-enantiomer. thieme-connect.de This underscores the stereo-specific nature of the interaction with the enzyme's active site.

Furthermore, in the development of anti-influenza agents targeting the NS1 protein, a systematic diversification of a lead compound containing a 3-hydroxy-2-naphthylideneamino]naphthalene-2-carboxamide scaffold revealed that the identity of the group attached to the imine carbon atom is a critical determinant of antiviral activity. nih.gov Attaching a phenyl or cyclohexyl group at this position resulted in the most potent antiviral activity. nih.gov

The following table outlines key SAR findings for derivatives of this compound against different biological targets.

| Target Enzyme/Protein | Structural Moiety Modified | Key SAR Finding |

| Laccase | Acyl fragment of hydrazide-hydrazone | The nature of the acyl fragment significantly impacts the inhibition constant and mode of action. mdpi.com |

| Laccase | Salicylidene unit | A bulky group near the hydroxyl group enhances stabilization in the binding pocket. mdpi.com |

| α-Glucosidase | Phenyl group substituents on the hydrazone | Different substituents modulate the inhibitory activity, with electron-withdrawing groups playing a role. researchgate.net |

| Sirtuin-1 (SIRT1) | Stereochemistry of N-acylhydrazone derivatives | The R-enantiomer demonstrates a higher binding affinity than the S-enantiomer. thieme-connect.de |

| Influenza A Virus NS1 Protein | Group on the imine carbon | A phenyl or cyclohexyl group at this position leads to the most potent antiviral activity. nih.gov |

Coordination Chemistry and Metal Complexation

Synthesis of Schiff Base Ligands from 1-Hydroxy-2-naphthohydrazide

Schiff base ligands are typically synthesized through the condensation reaction of this compound with various aldehydes or ketones. nih.gov This reaction involves a nucleophilic attack of the primary amine group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, resulting in the formation of an azomethine or imine group (-C=N-). chemrxiv.org The reaction is often carried out in an alcohol medium. chemrxiv.org

For instance, Schiff bases have been prepared by reacting this compound with substituted aromatic aldehydes, pyridine-2-carbaldehyde, and various ketone derivatives like 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one and 3-acetyl coumarin (B35378) derivatives. nih.govchemrxiv.orgbohrium.com The resulting Schiff base ligands are often bidentate or tridentate, capable of coordinating to metal ions through multiple donor atoms.

Formation of Metal Complexes

The Schiff base ligands derived from this compound readily form complexes with a range of transition metal ions, including Cu(II), Co(II), Ni(II), Zn(II), Pd(II), and Sn(IV). nih.govchemrxiv.orgyu.edu.joevitachem.com The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a corresponding metal salt, such as metal chlorides or acetates, in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.govchemrxiv.orgbohrium.com The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. yu.edu.joekb.eg

For example, Co(II) and Ni(II) complexes have been synthesized from a Schiff base derived from 3-hydroxy-2-naphthoic hydrazide and 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one. chemrxiv.org Similarly, Cu(II) and Zn(II) complexes have been prepared with Schiff bases derived from 9-H-fluoren-9-one. yu.edu.jo The formation of the complex is often indicated by changes in color and shifts in the characteristic infrared absorption bands of the ligand.

Structural Characterization of Metal Complexes

The structures of metal complexes derived from this compound Schiff bases are elucidated using a variety of spectroscopic and analytical techniques. These include FT-IR, UV-Vis, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction for definitive structural determination. bohrium.comyu.edu.jo

Infrared spectroscopy is particularly useful for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N (azomethine) and C-O (phenolic) groups in the complex compared to the free ligand are indicative of coordination. yu.edu.jo For instance, a shift to lower frequency for the C=N stretch suggests the involvement of the azomethine nitrogen in bonding to the metal. bohrium.com

The Schiff base ligands derived from this compound can act as bidentate, tridentate, or even tetradentate ligands. researchgate.net They typically coordinate to the metal center through the phenolic oxygen, the azomethine nitrogen, and sometimes the carbonyl oxygen of the hydrazide moiety. yu.edu.joresearchgate.net This coordination leads to the formation of five- or six-membered chelate rings, which enhances the stability of the complex. bohrium.com

The coordination geometry around the metal ion is diverse and depends on the specific metal, the ligand structure, and the reaction conditions. Common geometries observed include octahedral, square-pyramidal, square-planar, and tetrahedral. researchgate.netrsc.org For example, single-crystal X-ray analysis of oxidovanadium(V) complexes with tridentate Schiff bases of this compound revealed a slightly distorted square-based pyramidal geometry. In some diorganotin(IV) complexes, a distorted trigonal-bipyramidal geometry around the tin center has been observed. evitachem.com

| Metal Ion | Ligand Type | Coordination Geometry | Source |

|---|---|---|---|

| Pd(II) | Sulfaclozine-1-hydroxy-2-naphthoic acid azo dye | Distorted square planar | rsc.org |

| Cu(II) | Sulfaclozine-1-hydroxy-2-naphthoic acid azo dye | Distorted tetrahedral | rsc.org |

| Ni(II) | Sulfaclozine-1-hydroxy-2-naphthoic acid azo dye | Distorted octahedral | rsc.org |

| Zn(II) | Sulfaclozine-1-hydroxy-2-naphthoic acid azo dye | Distorted octahedral | rsc.org |

| Co(II) | Schiff base of 3-hydroxy-2-naphthoic hydrazide and dehydroacetic acid | Octahedral | |

| V(V) | Tridentate Schiff base of this compound | Square-based pyramidal | |

| Sn(IV) | Diorganotin complex with deprotonated Schiff base | Distorted trigonal-bipyramidal | evitachem.com |

Magnetic susceptibility measurements are employed to determine the magnetic properties of the metal complexes, which provides insight into their electronic structure and geometry. For instance, the magnetic moment of a Co(II) complex was found to be 5.27 B.M., suggesting an octahedral geometry. Similarly, Ni(II) complexes with magnetic moments in the range of 2.9-3.3 B.M. are typically assigned an octahedral geometry.

Molar conductivity measurements are used to determine the electrolytic nature of the complexes in solution. Low molar conductivity values generally indicate that the complexes are non-electrolytes, suggesting that the anions are coordinated to the metal ion within the coordination sphere. ekb.egresearchgate.net Conversely, higher conductivity values suggest an ionic nature.

| Complex | Magnetic Moment (B.M.) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Inferred Geometry/Nature | Source |

|---|---|---|---|---|

| Co(II) complex | 5.27 | - | Octahedral | |

| Ni(II) complex | 2.9-3.3 | - | Octahedral | |

| Various metal complexes | - | Low | Non-electrolyte | researchgate.net |

| Co(II) complexes with different anions | - | Indicates electrolyte nature | Ionic | |

| Cr(III), Mn(II), Fe(III), Co(II), Cu(II), Zn(II), Cd(II) complexes | - | 2-11 | Non-electrolyte | ekb.eg |

Coordination Geometry and Ligand Denticity

Electrochemical Behavior of Complexes

Cyclic voltammetry is a key technique used to study the electrochemical behavior of these metal complexes, providing information on their redox properties. For example, studies on oxidovanadium(V) complexes have shown quasi-reversible one-electron reduction peaks. researchgate.net The redox potentials are influenced by the nature of the ligand and the coordination environment around the metal center. The electrochemical behavior is crucial for understanding the potential applications of these complexes in areas such as catalysis.

Theoretical Studies of Metal-Ligand Interactions

Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to complement experimental findings and provide deeper insights into the electronic structure and bonding of these complexes. bohrium.comrsc.org Natural Bond Orbital (NBO) analysis, a computational method, is employed to study the nature of the interactions between the metal ions and the ligands, as well as molecular stability and bond strengths. rsc.org NBO analysis can provide a detailed description of molecular orbitals, including the type of bonding and the degree of electron delocalization. numberanalytics.com These theoretical studies can help in understanding the bonding in transition metal complexes, which is often characterized by σ-donation and π-back-donation. numberanalytics.com

Advanced Applications in Chemical Sensing and Supramolecular Chemistry

Chemosensing of Ions and Analytes

Derivatives of 1-hydroxy-2-naphthohydrazide are widely utilized in the development of chemosensors, which are molecules designed to detect and signal the presence of specific chemical species. These sensors often exhibit changes in their optical properties, such as color or fluorescence, upon binding with a target analyte. researchgate.netnih.govevitachem.com

Cyanide Ion (CN⁻) Detection

The high toxicity of the cyanide ion necessitates the development of sensitive and selective detection methods. nih.govrsc.org Derivatives of this compound have proven to be excellent candidates for this purpose, offering both colorimetric and fluorometric detection of CN⁻. researchgate.netnih.gov

The detection of cyanide by this compound-based chemosensors often involves a deprotonation mechanism. nih.govrsc.org The cyanide ion, being a strong base, can abstract a proton from the acidic N-H or O-H groups of the hydrazone. nih.govrsc.orgnih.gov This deprotonation event leads to a change in the electronic structure of the molecule, resulting in a noticeable color change, often from colorless to yellow. nih.govrsc.org

In some cases, the sensing mechanism involves a nucleophilic addition of the cyanide ion to the imine carbon (C=N) of the hydrazone derivative. acs.orgnih.gov This reaction disrupts the conjugation of the molecule, leading to a change in its absorption and emission properties. acs.orgnih.gov For instance, the addition of cyanide to a chemosensor can cause a color change to red and the appearance of new absorption bands. acs.orgnih.gov

A crucial aspect of any chemosensor is its selectivity for the target analyte over other potentially interfering species. researchgate.net Sensors derived from this compound have demonstrated high selectivity for cyanide ions in the presence of other common anions such as F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, and H₂PO₄⁻. researchgate.net

The detection limits of these sensors are often in the micromolar (μM) and even nanomolar (nM) range, which is well below the permissible limits set by organizations like the World Health Organization (WHO) for drinking water. researchgate.netnih.govnih.gov For example, one sensor exhibited a colorimetric detection limit of 8.2 μM for cyanide. nih.gov Another sensor showed a fluorescence detection limit as low as 28.5 nM. researchgate.net

| Sensor Derivative | Detection Method | Analyte | Detection Limit | Solvent System | Reference |

| IF-2 | Colorimetric | CN⁻ | 8.2 µM | CH₃CN | nih.gov |

| HY | Colorimetric | CN⁻ | 0.834 µM | DMSO/H₂O | researchgate.net |

| HY | Fluorometric | CN⁻ | 28.5 nM | DMSO/H₂O | researchgate.net |

| RS2 | Fluorometric | CN⁻ | 0.8 µM | H₂O-DMSO | nih.gov |

For practical, on-site detection of cyanide, researchers have developed test strips based on these chemosensors. nih.govresearchgate.net These strips are typically prepared by impregnating a solid support, such as filter paper, with the chemosensor solution. nih.govacs.org When a sample containing cyanide is applied to the test strip, a distinct color change is observed, providing a simple and rapid visual indication of the presence of the toxic anion. nih.govacs.org This development is a significant step towards creating portable and cost-effective kits for environmental monitoring and public safety. researchgate.netresearchgate.net

Selectivity and Detection Limits

Metal Ion Sensing (e.g., Al³⁺, Ni²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, Cr³⁺)

In addition to anion detection, this compound derivatives are effective fluorescent chemosensors for a variety of metal ions. nih.govdntb.gov.uanih.gov These sensors can selectively detect cations such as aluminum (Al³⁺), nickel (Ni²⁺), zinc (Zn²⁺), copper (Cu²⁺), iron (Fe³⁺), mercury (Hg²⁺), and chromium (Cr³⁺). nih.govdntb.gov.uanih.gov

The sensing of metal ions by these fluorescent chemosensors is governed by several photophysical mechanisms, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgacs.org

Photoinduced Electron Transfer (PET): In the absence of a metal ion, the fluorescence of the sensor molecule may be quenched due to an electron transfer from a donor part of the molecule to the fluorophore. Upon binding with a metal ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the chemosensor can restrict the vibrational and rotational freedom of the molecule. This rigidity reduces non-radiative decay pathways, resulting in a significant enhancement of the fluorescence intensity. nih.govresearchgate.netacs.org This mechanism is often responsible for the detection of ions like Al³⁺. nih.govresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a process where a proton is transferred within the molecule in its excited state. The presence of a metal ion can inhibit this process, leading to a change in the fluorescence emission. acs.org This mechanism, often in combination with CHEF and PET inhibition, contributes to the selective detection of metal ions like Al³⁺ and Zn²⁺. researchgate.netacs.org

The interaction with certain metal ions, such as the paramagnetic Cu²⁺, can also lead to fluorescence quenching. researchgate.net This "turn-off" response is another effective sensing strategy. researchgate.net

| Sensor Derivative | Detected Ion(s) | Sensing Mechanism(s) | Observed Change | Detection Limit | Reference |

| NATB | Al³⁺ | CHEF | Green fluorescence enhancement | 0.83 µM | nih.gov |

| H₂L | Al³⁺, Zn²⁺ | PET, CHEF, ESIPT inhibition | Fluorescence enhancement | 9.78 µM (Al³⁺), 3.65 µM (Zn²⁺) | acs.org |

| RS2 | Al³⁺ | CHEF | Bluish-green fluorescence | 1.9 µM | nih.gov |

| Diarylethene derivative | Al³⁺ | Not specified | Green fluorescence | Not specified | rsc.org |

| Acylhydrazone derivative | Ni²⁺ | Not specified | Fluorescence enhancement | Not specified | dntb.gov.ua |

| Curcumin derivative P | Ni²⁺ | Fluorescence enhancement | Fluorescence enhancement | 0.2 nM | nih.govacs.org |

| L | Zn²⁺ | CHEF, AIEE | "Turn-on" fluorescence | 0.11 µM | researchgate.netacs.org |

Detection Limits and Association Constants

The efficacy of a chemical sensor is often quantified by its detection limit and association constant. The detection limit represents the lowest concentration of an analyte that can be reliably detected, while the association constant (K) indicates the strength of the binding interaction between the sensor molecule and the analyte.

Derivatives of this compound have been utilized in the development of chemosensors with noteworthy performance metrics. For instance, a sensor, NATB, derived from 3-hydroxy-2-naphthohydrazide (B1221801), demonstrated a detection limit of 0.83 μM for Al³⁺ ions with an association constant of 3.6 × 10⁴ M⁻¹. nih.gov This same sensor, in its complex with Al³⁺, could then be used for the sequential detection of H₂PO₄⁻ with a detection limit of 1.7 μM and an association constant of 1.2 × 10⁴ M⁻¹. nih.gov Another chemosensor based on 3-hydroxy-2-naphthohydrazide, IF-2, exhibited a detection limit of 8.2 μM for cyanide (CN⁻) ions, with a strong binding constant of 4.77 × 10⁴ M⁻¹. rsc.org

Furthermore, a zinc(II) complex of a hydrazone derived from 3-hydroxy-2-naphthoic hydrazide was developed for the detection of Cu²⁺ ions, achieving a detection limit of 9.1 × 10⁻⁷ M. rsc.org These examples highlight the tunability of these compounds to achieve high sensitivity and strong binding for specific target analytes. nih.govrsc.orgrsc.org

Table 1: Detection Limits and Association Constants for this compound Based Sensors